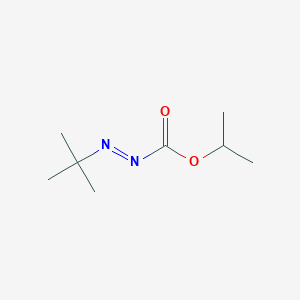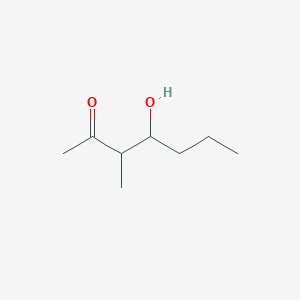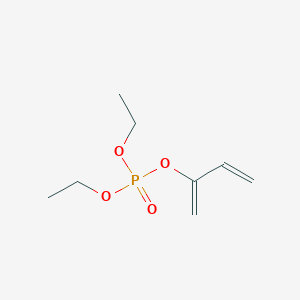
Phosphoric acid, diethyl 1-methylene-2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, diethyl 1-methylene-2-propenyl ester is an organophosphorus compound with the molecular formula C8H15O4P and a molecular weight of 206.18 g/mol . This compound is known for its unique chemical structure, which includes a phosphoric acid esterified with diethyl groups and a 1-methylene-2-propenyl group. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, diethyl 1-methylene-2-propenyl ester can be synthesized through the esterification of phosphoric acid with diethyl 1-methylene-2-propenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, diethyl 1-methylene-2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Diethyl 1-methylene-2-propenyl alcohol.
Substitution: Various substituted phosphoric acid esters.
Scientific Research Applications
Phosphoric acid, diethyl 1-methylene-2-propenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of phosphoric acid, diethyl 1-methylene-2-propenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ester group allows it to form covalent bonds with active sites on enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, diethyl 1-methyl-2-propenyl ester
- Phosphoric acid, dimethyl 1-methyl-3-(methylamino)-3-oxo-1-propenyl ester
Uniqueness
Phosphoric acid, diethyl 1-methylene-2-propenyl ester is unique due to its specific ester group and the presence of a 1-methylene-2-propenyl moiety. This structure imparts distinct reactivity and functional properties, making it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
58625-78-8 |
|---|---|
Molecular Formula |
C8H15O4P |
Molecular Weight |
206.18 g/mol |
IUPAC Name |
buta-1,3-dien-2-yl diethyl phosphate |
InChI |
InChI=1S/C8H15O4P/c1-5-8(4)12-13(9,10-6-2)11-7-3/h5H,1,4,6-7H2,2-3H3 |
InChI Key |
IGSRQUNRYLDMDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)

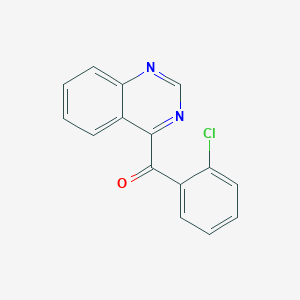
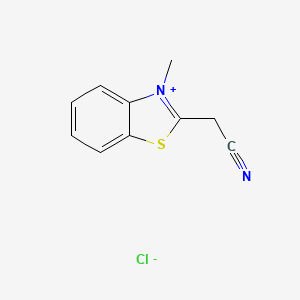
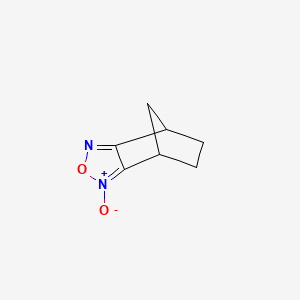
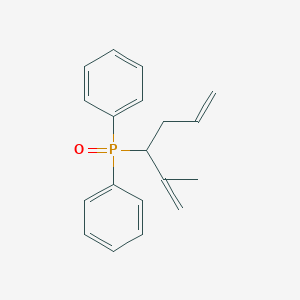
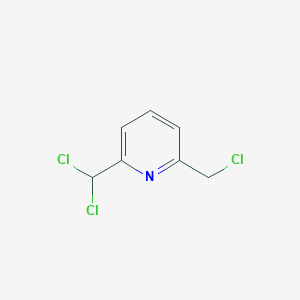
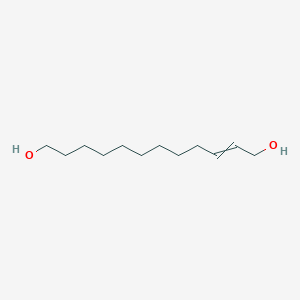

![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14624033.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol](/img/structure/B14624040.png)
